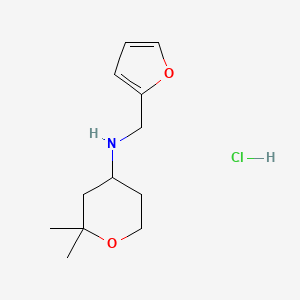

(2,2-Dimethyl-tetrahydro-pyran-4-YL)-furan-2-ylmethyl-amine hydrochloride

Description

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-furan-2-ylmethyl-amine hydrochloride is a structurally complex amine hydrochloride salt featuring a 2,2-dimethyltetrahydropyran (THP) ring linked to a furan-2-ylmethyl group via an amine moiety. The compound’s hydrochloride form enhances its solubility in polar solvents, a critical property for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,2-dimethyloxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-12(2)8-10(5-7-15-12)13-9-11-4-3-6-14-11;/h3-4,6,10,13H,5,7-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCCATDHZOSDPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NCC2=CC=CO2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-tetrahydro-pyran-4-YL)-furan-2-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the tetrahydropyran and furan rings. These rings are then fused together through a series of chemical reactions, including nucleophilic substitution and amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-tetrahydro-pyran-4-YL)-furan-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Dimethyl-tetrahydro-pyran-4-YL)-furan-2-ylmethyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool for investigating cellular processes and enzyme functions.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features enable it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-tetrahydro-pyran-4-YL)-furan-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Related Compounds

Similarity scores (0–1 scale) are computed based on structural overlap with the target compound .

Key Observations:

- Furan vs. Phenyl Groups : Unlike phenyl-substituted analogs (e.g., 2-(2,2-Dimethyl-4-phenyl-THP-4-yl)-ethylamine; CAS 126317-99-5 ), the furan-2-ylmethyl group introduces oxygen-containing heterocyclic character, which may influence electronic properties and metabolic stability.

Solubility and CMC:

Critical micelle concentration (CMC) data for quaternary ammonium analogs (e.g., BAC-C12: 3.6–8.3 mM ) suggest that amine hydrochlorides with bulky substituents (like the target compound) may exhibit lower CMC values due to reduced hydrophobicity. However, experimental data for the target compound are lacking.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,2-Dimethyl-tetrahydro-pyran-4-YL)-furan-2-ylmethyl-amine hydrochloride, and how are intermediates characterized?

- Methodology: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, under controlled pH and temperature to optimize yield . Key intermediates are monitored via thin-layer chromatography (TLC) and characterized using -NMR and -NMR to confirm structural integrity . Final purification is achieved via high-performance liquid chromatography (HPLC) with UV detection .

Q. How is the compound structurally validated, and what analytical techniques are prioritized?

- Methodology: Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry and functional groups, while mass spectrometry (MS) verifies molecular weight and purity (>98%) . X-ray crystallography may resolve ambiguities in stereochemical configurations .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology: Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the amine hydrochloride moiety. Stability is assessed via accelerated degradation studies under varying pH (1–13) and thermal stress (40–60°C), with degradation products analyzed via HPLC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodology: Conflicting NMR signals (e.g., overlapping peaks) are addressed using 2D techniques like COSY, HSQC, or NOESY to assign proton correlations . For unresolved stereochemistry, single-crystal X-ray diffraction provides definitive confirmation .

Q. What strategies optimize synthetic yield while minimizing side reactions?

- Methodology: Design of experiments (DOE) with factorial variation of temperature, solvent polarity, and catalyst loading identifies optimal conditions . For example, reductive amination yields improve with NaBHCN in methanol at 0–5°C, reducing imine byproduct formation .

Q. How can computational tools predict the compound’s interaction with biological targets?

- Methodology: Molecular docking and quantitative structure–activity relationship (QSAR) models predict binding affinities to receptors (e.g., GPCRs or kinases) . Experimental validation uses surface plasmon resonance (SPR) for kinetic analysis (association/dissociation rates) and radioligand binding assays for IC determination .

Q. What experimental designs assess environmental fate and ecotoxicological risks?

- Methodology: Environmental persistence is evaluated via OECD 307 guidelines (aerobic soil degradation), while aquatic toxicity is tested on Daphnia magna (LC) and Vibrio fischeri (EC) . Metabolite profiling uses LC-HRMS to identify transformation products .

Q. How do researchers address variability in biological activity across assay platforms?

- Methodology: Cross-platform validation includes dose-response curves in cell-based (e.g., HEK293) and cell-free (e.g., enzyme inhibition) assays. Statistical tools (ANOVA, Bland-Altman analysis) quantify inter-assay variability, with IC values normalized to reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.